2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide
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Description
1,2,4-Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state .
Synthesis Analysis
1,2,4-Triazole derivatives have been synthesized via various methods . For instance, one method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structure of 1,2,4-triazole compounds can vary. For example, some complexes adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .Chemical Reactions Analysis
1,2,4-Triazole compounds can undergo various chemical reactions. For instance, they can exhibit reversible M (II)/M (III) processes . They can also undergo excited-state proton transfer .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary. For instance, some complexes show prominent UV-visible absorption bands between 350 and 450 nm .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-14(16-9-13-7-4-8-21-13)10-22-15-17-11-19(18-15)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCHLSEIVKIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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